molecular formula C9H7ClN2O B13029054 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B13029054
M. Wt: 194.62 g/mol
InChI Key: GQBMKXXCUSFYCD-UHFFFAOYSA-N
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Description

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the chlorination of a pyrrolo[3,2-b]pyridine precursor, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation agents like Vilsmeier-Haack reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which allows for diverse chemical modifications. This makes it a versatile intermediate in the synthesis of complex molecules for various applications .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

6-chloro-1-methylpyrrolo[3,2-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H7ClN2O/c1-12-4-6(5-13)9-8(12)2-7(10)3-11-9/h2-5H,1H3

InChI Key

GQBMKXXCUSFYCD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=N2)Cl)C=O

Origin of Product

United States

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